molecular formula C13H10N2O4 B5852374 3-nitrobenzyl isonicotinate

3-nitrobenzyl isonicotinate

Cat. No. B5852374
M. Wt: 258.23 g/mol
InChI Key: BJYCUXXRSMQYKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-nitrobenzyl isonicotinate is a chemical compound that has gained significant attention in the field of scientific research. It is a nitroaromatic derivative of isonicotinic acid and has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science.

Mechanism of Action

The mechanism of action of 3-nitrobenzyl isonicotinate is not fully understood. However, it is believed to act as a prodrug that is activated by enzymatic cleavage to release the active compound. The active compound is thought to inhibit the activity of certain enzymes or proteins, leading to the desired biological effect.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-nitrobenzyl isonicotinate vary depending on the specific application. In medicinal chemistry, it has been shown to exhibit anticancer and antimicrobial activity. In biochemistry, it has been used to study protein-protein interactions and enzyme activity. In materials science, it has been explored for its potential applications in the development of organic electronic devices.

Advantages and Limitations for Lab Experiments

The advantages of using 3-nitrobenzyl isonicotinate in lab experiments include its high purity and stability, ease of synthesis, and versatility in various fields of scientific research. However, its limitations include its potential toxicity and the need for careful handling and disposal.

Future Directions

There are several future directions for the study of 3-nitrobenzyl isonicotinate. In medicinal chemistry, further research is needed to explore its potential as a drug candidate for the treatment of various diseases. In biochemistry, it can be used to study protein-protein interactions and enzyme activity in more detail. In materials science, it can be further explored for its potential applications in the development of organic electronic devices. Additionally, further research is needed to understand the mechanism of action of 3-nitrobenzyl isonicotinate and its potential side effects.

Synthesis Methods

The synthesis of 3-nitrobenzyl isonicotinate involves the reaction of isonicotinic acid with 3-nitrobenzyl chloride in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields the desired product in good yield. The purity of the product can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

3-nitrobenzyl isonicotinate has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of various diseases, including cancer and tuberculosis. In biochemistry, it has been used as a probe to study protein-protein interactions and enzyme activity. In materials science, it has been explored for its potential applications in the development of organic electronic devices.

properties

IUPAC Name

(3-nitrophenyl)methyl pyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O4/c16-13(11-4-6-14-7-5-11)19-9-10-2-1-3-12(8-10)15(17)18/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJYCUXXRSMQYKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])COC(=O)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Nitrobenzyl isonicotinate

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